molecular formula C6H15ClN2O2S B6208777 azepane-3-sulfonamide hydrochloride CAS No. 2703779-00-2

azepane-3-sulfonamide hydrochloride

Cat. No.: B6208777
CAS No.: 2703779-00-2
M. Wt: 214.7
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Description

Azepane-3-sulfonamide hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a sulfonamide group attached to the third position of the azepane ring, and it is typically found in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepane-3-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 1,6-diaminohexane under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azepane ring with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs at room temperature and yields the sulfonamide derivative.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of azepane-3-sulfonamide into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cyclization and sulfonamide formation using industrial reactors.

    Purification: Techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

    Quality Control: Ensuring the compound meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

Azepane-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted azepane derivatives can be formed.

    Oxidation Products: Oxidized forms of azepane-3-sulfonamide.

    Hydrolysis Products: Amines and sulfonic acids.

Scientific Research Applications

Azepane-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of azepane-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Azepane-2-sulfonamide: Similar structure but with the sulfonamide group at the second position.

    Hexahydro-1H-azepine-3-sulfonamide: A saturated analog with similar properties.

    Piperidine-3-sulfonamide: A six-membered ring analog with comparable chemical behavior.

Uniqueness

Azepane-3-sulfonamide hydrochloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to six-membered ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2703779-00-2

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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